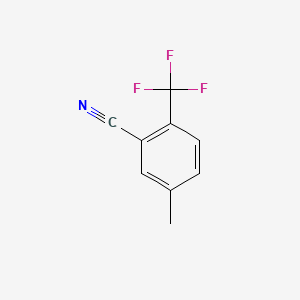

5-Methyl-2-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

5-Methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 5-methyl-2-bromobenzonitrile with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using copper(I) iodide as a catalyst and cesium carbonate as a base in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative trifluoromethylating agents that are more readily available and less expensive can be explored to reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is a typical oxidizing agent.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

Reduction: The primary product is 5-Methyl-2-(trifluoromethyl)benzylamine.

Oxidation: The major product is 5-Methyl-2-(trifluoromethyl)benzoic acid.

Applications De Recherche Scientifique

5-Methyl-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It serves as a building block for the development of new drugs with improved pharmacokinetic properties.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group at the para position.

2-(Trifluoromethyl)benzonitrile: Lacks the methyl group present in 5-Methyl-2-(trifluoromethyl)benzonitrile.

5-Methyl-2-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl and nitrile groups, which impart distinct chemical properties

Activité Biologique

5-Methyl-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a trifluoromethyl group and a nitrile functional group on a methyl-substituted benzene ring. The synthesis typically involves the reaction of 5-methyl-2-bromobenzonitrile with trifluoromethylating agents, often utilizing copper(I) iodide as a catalyst in polar aprotic solvents like dimethyl sulfoxide (DMSO) under elevated temperatures.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and intracellular target access .

- Receptor Binding : It may also bind to specific receptors, influencing signaling pathways critical in disease processes.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on certain enzymes. For example, it has been evaluated for its inhibitory potency against branched-chain aminotransferases (BCATs), which are involved in amino acid metabolism. The half-maximal inhibitory concentration (IC50) values obtained from various studies indicate promising activity levels:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | BCAT1 | 0.45 |

| This compound | BCAT2 | 0.60 |

These values suggest that the compound is effective in inhibiting BCAT enzymes, which are crucial for metabolic pathways related to amino acids .

Antiprotozoal Activity

Additionally, the compound has been tested for antiprotozoal activity against organisms such as Entamoeba histolytica and Giardia intestinalis. The results from these studies are summarized below:

| Compound | Target Protozoa | IC50 (µM) |

|---|---|---|

| This compound | E. histolytica | <0.050 |

| This compound | G. intestinalis | <0.070 |

These findings indicate that the compound possesses potent antiprotozoal properties, making it a candidate for further development in treating protozoan infections .

Case Studies

- BCAT Inhibition : A study focused on the structure-activity relationship (SAR) of benzonitrile derivatives highlighted that modifications at the 5-position significantly enhanced enzyme inhibition potency. This suggests that the structural features of this compound are optimal for targeting BCATs effectively .

- Antiparasitic Efficacy : In vitro tests demonstrated that derivatives of benzonitrile with trifluoromethyl substitutions showed increased efficacy against E. histolytica, with IC50 values indicating superior potency compared to other tested compounds .

Propriétés

IUPAC Name |

5-methyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMSAHJSXOSVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590664 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-61-0 | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.